molecular formula C9H7NO2 B13953881 4-(Aminomethylene)benzofuran-5(4H)-one

4-(Aminomethylene)benzofuran-5(4H)-one

Cat. No.: B13953881
M. Wt: 161.16 g/mol
InChI Key: IAKLFOICPMYECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5(4H)-Benzofuranone, 4-(aminomethylene)- is a heterocyclic organic compound with a benzofuranone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(4H)-Benzofuranone, 4-(aminomethylene)- typically involves the condensation of benzofuranone derivatives with aminomethylene precursors. One common method involves the reaction of benzofuranone with aminomethylene derivatives under mild conditions, often using a catalyst to facilitate the reaction . The reaction is usually carried out in an organic solvent such as acetonitrile or methanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

5(4H)-Benzofuranone, 4-(aminomethylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuranone oxides, while reduction can produce aminomethylene derivatives .

Mechanism of Action

The mechanism of action of 5(4H)-Benzofuranone, 4-(aminomethylene)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5(4H)-Benzofuranone, 4-(aminomethylene)- is unique due to its benzofuranone core, which imparts specific chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

4-methanimidoyl-1-benzofuran-5-ol

InChI

InChI=1S/C9H7NO2/c10-5-7-6-3-4-12-9(6)2-1-8(7)11/h1-5,10-11H

InChI Key

IAKLFOICPMYECL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1O)C=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.